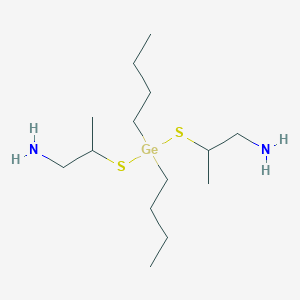
2,2'-((Dibutylgermylene)dithio)bis(1-propylamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((Dibutylgermylene)dithio)bis(1-propylamine): is an organogermanium compound characterized by the presence of germanium, sulfur, and nitrogen atoms within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Dibutylgermylene)dithio)bis(1-propylamine) typically involves the reaction of dibutylgermanium dichloride with 1-propylamine in the presence of a sulfur source. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or toluene.
Temperature: Reactions are usually carried out at elevated temperatures, around 60-80°C.
Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
化学反応の分析
Types of Reactions
2,2’-((Dibutylgermylene)dithio)bis(1-propylamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The amine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-substituted derivatives.
科学的研究の応用
2,2’-((Dibutylgermylene)dithio)bis(1-propylamine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a precursor for other organogermanium compounds.
作用機序
The mechanism of action of 2,2’-((Dibutylgermylene)dithio)bis(1-propylamine) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:
Binding to Active Sites: The germanium and sulfur atoms can coordinate with metal ions in enzyme active sites, affecting their activity.
Redox Reactions: The compound can participate in redox reactions, influencing cellular oxidative stress levels.
類似化合物との比較
Similar Compounds
2,2’-((Dibutylgermylene)dithio)bis(ethylamine): Similar structure but with ethylamine instead of propylamine.
2,2’-Dithiobis(benzothiazole): Contains sulfur and nitrogen atoms but lacks germanium.
Uniqueness
2,2’-((Dibutylgermylene)dithio)bis(1-propylamine) is unique due to the presence of germanium, which imparts distinct chemical properties and potential biological activities not found in similar sulfur-nitrogen compounds.
特性
CAS番号 |
91485-95-9 |
|---|---|
分子式 |
C14H34GeN2S2 |
分子量 |
367.2 g/mol |
IUPAC名 |
2-[1-aminopropan-2-ylsulfanyl(dibutyl)germyl]sulfanylpropan-1-amine |
InChI |
InChI=1S/C14H34GeN2S2/c1-5-7-9-15(10-8-6-2,18-13(3)11-16)19-14(4)12-17/h13-14H,5-12,16-17H2,1-4H3 |
InChIキー |
GHWVCKWOOLNEKO-UHFFFAOYSA-N |
正規SMILES |
CCCC[Ge](CCCC)(SC(C)CN)SC(C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















